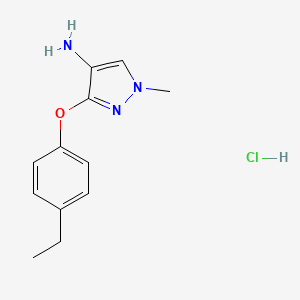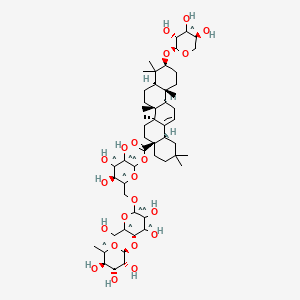
Ciwujiano side C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The extraction of ciwujianoside C3 typically involves the use of organic solvents to isolate the compound from the leaves of Acanthopanax henryi . The leaves are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to isolate ciwujianoside C3 .
Industrial Production Methods
Industrial production of ciwujianoside C3 follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
化学反应分析
Types of Reactions
Ciwujianoside C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving ciwujianoside C3 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of ciwujianoside C3 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
科学研究应用
Ciwujianoside C3 has a wide range of scientific research applications:
作用机制
Ciwujianoside C3 exerts its effects through multiple molecular targets and pathways. It inhibits the production of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . Additionally, it enhances cognitive functions by modulating neurotransmitter levels and promoting neuronal health .
相似化合物的比较
Similar Compounds
- Ciwujianoside B
- Ciwujianoside D1
- Chiisanoside
- Saniculoside N
- Hederacoside D
- Ursolic Acid
- 24-Hydroxychiisanoside
- 1-Deoxyisochiisanoside
Uniqueness
Ciwujianoside C3 stands out due to its potent anti-inflammatory and cognitive-enhancing properties. Unlike some of its analogs, ciwujianoside C3 has been shown to penetrate the blood-brain barrier, making it particularly effective in neurological applications .
属性
分子式 |
C53H76O21 |
|---|---|
分子量 |
1049.2 g/mol |
InChI |
InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1 |
InChI 键 |
NWCIJNNNNCBODK-WMZYDICNSA-N |
手性 SMILES |
C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
规范 SMILES |
C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


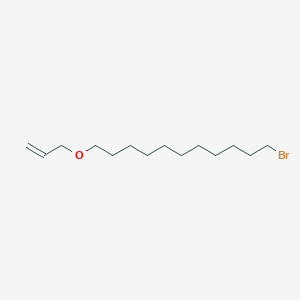
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12350954.png)
![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid](/img/structure/B12350961.png)
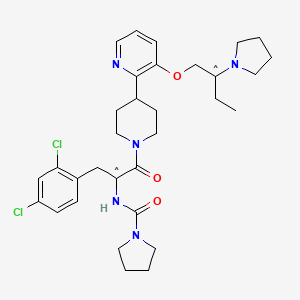
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-5H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350979.png)

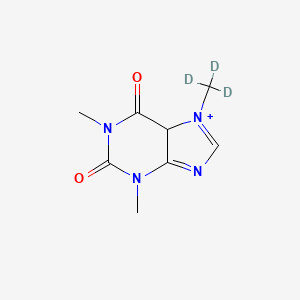
![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)
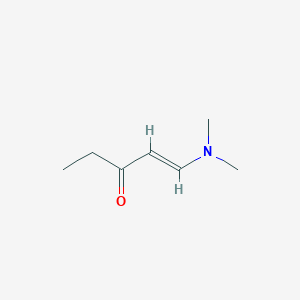
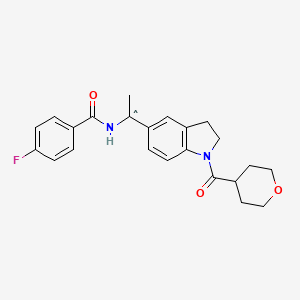
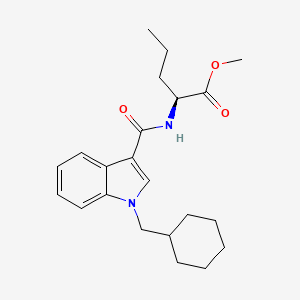
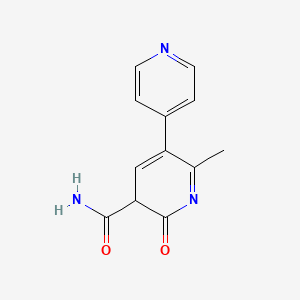
![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
